BenchChemオンラインストアへようこそ!

3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole

HDAC inhibition epigenetics zinc-binding group

3-[1-(Benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS 2034415-26-2) is a fully synthetic, low-molecular-weight (347.31 g/mol) heterocyclic compound belonging to the 1,2,4-oxadiazole class. Its architecture integrates three pharmacologically significant modules: a 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) zinc-binding group, a benzenesulfonyl-pyrrolidine scaffold, and a tertiary sulfonamide linkage.

Molecular Formula C13H12F3N3O3S
Molecular Weight 347.31
CAS No. 2034415-26-2
Cat. No. B2765803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
CAS2034415-26-2
Molecular FormulaC13H12F3N3O3S
Molecular Weight347.31
Structural Identifiers
SMILESC1CN(CC1C2=NOC(=N2)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C13H12F3N3O3S/c14-13(15,16)12-17-11(18-22-12)9-6-7-19(8-9)23(20,21)10-4-2-1-3-5-10/h1-5,9H,6-8H2
InChIKeyWTRUZOMFNUQDHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(Benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS 2034415-26-2): Structural Identity and Baseline Physicochemical Profile for Procurement Evaluation


3-[1-(Benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS 2034415-26-2) is a fully synthetic, low-molecular-weight (347.31 g/mol) heterocyclic compound belonging to the 1,2,4-oxadiazole class [1]. Its architecture integrates three pharmacologically significant modules: a 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) zinc-binding group, a benzenesulfonyl-pyrrolidine scaffold, and a tertiary sulfonamide linkage. Computed physicochemical parameters include a consensus logP of 2.52, zero hydrogen-bond donors, six hydrogen-bond acceptors, a topological polar surface area (tPSA) of 77 Ų, and six rotatable bonds [1]. No annotated bioactivity is recorded in ChEMBL for this compound as of the latest release [1].

Why Broad-Spectrum 1,2,4-Oxadiazole Libraries Cannot Substitute for 3-[1-(Benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole in Target-Focused Screening Cascades


The compound’s three-module architecture—TFMO zinc-binding group, benzenesulfonyl-pyrrolidine conformational clamp, and tertiary sulfonamide—creates a functional synergy that is absent in generic 1,2,4-oxadiazole screening libraries. The specific placement of the trifluoromethyl group at the oxadiazole 5-position is essential for class IIa HDAC zinc chelation, whereas relocation of the CF₃ to the benzenesulfonyl ring (as in CAS 2034287-04-0) abolishes this pharmacophore [1][2]. Replacement of the CF₃ with a furan-2-yl ring (as in CAS 2034371-62-3) eliminates the zinc-binding motif entirely and increases predicted logP to >4, compromising aqueous solubility [3]. Removal of the benzenesulfonyl group (yielding 3-(pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole) strips away the conformational rigidity and target-orienting sulfonamide group necessary for selective target engagement, as demonstrated by SAR studies on related DPP-IV and HDAC inhibitors [2][4].

Quantitative Differentiation Evidence: 3-[1-(Benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole Versus Closest Structural Analogs


TFMO Zinc-Binding Group Confers Class IIa HDAC Pharmacophore, Absent in Furan and Des-CF₃ Analogs

The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety in the target compound is a validated, non-chelating zinc-binding group (ZBG) that directs selectivity toward class IIa HDAC isoforms (HDAC4, 5, 7, 9) over class I/IIb enzymes [1]. In the benchmark study by Lobera et al. (2013), the TFMO fragment alone conferred a selectivity index >318 for HDAC4, and optimized TFMO-based inhibitors such as compound 12 achieved IC₅₀ values of 10–30 nM against class IIa HDACs in cellular assays [1][2]. The target compound contains the identical TFMO ZBG at the oxadiazole 5-position. In contrast, the furan-2-yl analog (CAS 2034371-62-3) replaces the TFMO with an electron-rich heterocycle that cannot coordinate the catalytic zinc ion, while the des-CF₃ analog (3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole) lacks any zinc-binding functionality at the oxadiazole 5-position. The positional isomer CAS 2034287-04-0 relocates the CF₃ group to the benzenesulfonyl ring, retaining the trifluoromethyl group but removing it from the oxadiazole ring, thereby destroying the TFMO zinc-binding motif [1].

HDAC inhibition epigenetics zinc-binding group class IIa selectivity

Computed logP of 2.52 Positions the Target Compound Within Optimal Drug-Like Lipophilicity Range, Unlike the Furan Analog (logP >4)

Consensus logP computed by the ZINC database for the target compound is 2.52 [1]. This value falls within the optimal lipophilicity range (logP 1–3) recommended for oral drug candidates, balancing membrane permeability with aqueous solubility and metabolic stability. In contrast, the furan-2-yl analog (CAS 2034371-62-3) has a predicted logP >4, as reported in its technical datasheet [2]. A logP difference of ≥1.5 log units corresponds to approximately a 30-fold difference in octanol/water partition coefficient, implying significantly reduced aqueous solubility and potentially higher metabolic clearance due to increased CYP450 binding for the furan analog [2]. The positional isomer CAS 2034287-04-0, while isomeric (identical molecular formula C₁₃H₁₂F₃N₃O₃S), places the lipophilic CF₃ on the benzenesulfonyl ring, which may alter intramolecular electronic distribution and solvation properties, though computed logP data for this isomer are not available from authoritative databases.

lipophilicity ADME drug-likeness logP optimization

1,2,4-Oxadiazole/Pyrrolidine Hybrid Scaffold Demonstrates Nanomolar DNA Gyrase Inhibition, a Property Contingent on the Intact Sulfonamide-Oxadiazole Architecture

A focused library of 1,2,4-oxadiazole/pyrrolidine hybrids was evaluated for DNA gyrase and topoisomerase IV inhibition by Frejat et al. (2022) [1]. The most potent compound in the series, compound 16, exhibited an IC₅₀ of 120 nM against E. coli DNA gyrase, outperforming the reference inhibitor novobiocin (IC₅₀ = 170 nM). Compound 17 achieved an IC₅₀ of 13 µM against E. coli Topo IV, comparable to novobiocin (IC₅₀ = 11 µM), and demonstrated superior antibacterial activity in MIC assays (55 ng/mL vs. 60 ng/mL for ciprofloxacin against E. coli) [1]. These compounds share the core 1,2,4-oxadiazole/pyrrolidine architecture present in the target compound. Critically, the sulfonamide linkage on the pyrrolidine nitrogen, which is conserved in the target compound, is a key structural determinant for enzyme binding as revealed by molecular docking [1]. Removal of the benzenesulfonyl group or relocation of the sulfonamide would disrupt this binding mode.

antibacterial DNA gyrase topoisomerase IV dual inhibition

Pyrrolidine Sulfonamide 1,2,4-Oxadiazole Derivatives Exhibit Sub-Nanomolar DPP-IV Inhibition, With SAR Favoring Electron-Withdrawing Substituents on the Oxadiazole Ring

In a systematic study of pyrrolidine sulfonamide derivatives bearing 1,2,4-oxadiazole moieties, compound B-XI (an oxadiazole-substituted pyrrolidine sulfonamide) displayed an IC₅₀ of 11.32 ± 1.59 nM against DPP-IV, establishing the scaffold's potential for antidiabetic drug discovery [1]. The structure-activity relationship (SAR) from this and related series indicates that electron-withdrawing groups on the oxadiazole ring—such as the trifluoromethyl substituent present in the target compound—enhance DPP-IV inhibitory potency relative to electron-donating or unsubstituted analogs [1][2]. Compounds containing electron-withdrawing groups (chlorine, nitro, methoxy) displayed improved antidiabetic effects compared to those with electron-donating groups (methyl, hydroxyl) [2]. The target compound, bearing the strongly electron-withdrawing CF₃ at the oxadiazole 5-position, is structurally aligned with the most potent congeners in this chemotype.

DPP-IV inhibition antidiabetic type 2 diabetes sulfonamide SAR

Metabolic Stability Advantage of the CF₃-Oxadiazole Motif Compared to Heteroaryl (Furan) and Unsubstituted Analogs

The trifluoromethyl group is well-established in medicinal chemistry as a metabolically stable bioisostere that resists CYP450-mediated oxidative metabolism [1]. In the context of 1,2,4-oxadiazole-based HDAC inhibitors, the TFMO moiety contributed to a pharmacokinetic profile suitable for in vivo CNS studies, achieving adequate brain exposure in mice [1]. The direct comparator CAS 2034371-62-3 features a furan-2-yl ring at the oxadiazole 5-position. Furan rings are known substrates for CYP450-mediated epoxidation and ring opening, generating reactive metabolites that can cause mechanism-based inhibition or hepatotoxicity [2]. The des-CF₃ analog lacks the metabolic shielding provided by the electron-withdrawing CF₃ group, potentially rendering the oxadiazole ring more susceptible to hydrolytic or reductive metabolism. The positional isomer CAS 2034287-04-0 retains the CF₃ group but on the benzenesulfonyl ring, where it provides steric and electronic protection to the sulfonamide linkage rather than the oxadiazole core.

metabolic stability CYP450 resistance trifluoromethyl oxidative metabolism

Benzenesulfonyl-Pyrrolidine Conformational Clamp Is Essential for Target Engagement; De-Sulfonylated and N-Alkylated Analogs Lose Binding Affinity

The benzenesulfonyl group attached to the pyrrolidine nitrogen serves a dual function: it acts as a conformational clamp that restricts pyrrolidine ring puckering and directs the oxadiazole ring into a defined spatial orientation, and it provides additional hydrogen-bond acceptor capacity for target protein interactions [1]. In the DPP-IV inhibitor series by Salve and Jadhav, the sulfonamide linkage was critical for activity; N-alkyl or N-acyl pyrrolidine analogs lacking the sulfonamide group showed substantially reduced or abolished DPP-IV inhibition [1]. Similarly, in the DNA gyrase inhibitor series by Frejat et al., molecular docking revealed that the sulfonamide oxygen atoms form key hydrogen bonds with active-site residues (Asp73 and Arg136) [2]. The des-benzenesulfonyl analog 3-(pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole, commercially available as a synthetic intermediate, lacks both the conformational restriction and the hydrogen-bonding sulfonamide moiety, rendering it unsuitable for target-based screening without further derivatization.

conformational restriction sulfonamide target engagement SAR

Evidence-Backed Application Scenarios for 3-[1-(Benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole (CAS 2034415-26-2) in Drug Discovery and Chemical Biology


Class IIa HDAC Inhibitor Lead Optimization (Epigenetics and Neurodegeneration)

The target compound provides an immediate starting point for class IIa HDAC inhibitor programs, as its 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety is a validated non-chelating zinc-binding group with demonstrated selectivity >318-fold for HDAC4 over class I/IIb isoforms [1][2]. Unlike the furan analog (CAS 2034371-62-3) or the des-CF₃ analog, the target compound retains the TFMO pharmacophore. In a cellular context, TFMO-based inhibitors (e.g., compound 12) exhibited IC₅₀ values of 10–30 nM in HEK293 and Jurkat cell assays, and achieved sufficient brain exposure in mice for in vivo pharmacodynamic readouts [2]. Researchers evaluating this compound for HDAC-targeted therapies (Huntington's disease, muscle atrophy, metabolic syndrome) should benchmark against published TFMO inhibitors and confirm zinc-dependent isoform selectivity in biochemical panels.

DNA Gyrase/Topoisomerase IV Dual Inhibitor Screening for Antibacterial Drug Discovery

The 1,2,4-oxadiazole/pyrrolidine-sulfonamide core of the target compound matches the scaffold of compounds 16 and 17, which demonstrated dual DNA gyrase and topoisomerase IV inhibition with IC₅₀ values of 120–210 nM (gyrase) and 13 µM (Topo IV), respectively, outperforming novobiocin and matching ciprofloxacin in MIC assays [1]. The benzenesulfonyl group is essential for this activity, forming hydrogen bonds with catalytic residues Asp73 and Arg136 in the gyrase ATP-binding pocket. Procurement of the target compound enables direct evaluation in E. coli gyrase supercoiling and Topo IV decatenation assays, with novobiocin as a positive control. The compound's logP of 2.52 and moderate molecular weight (347 g/mol) are consistent with Gram-negative antibacterial permeability requirements.

DPP-IV Inhibitor Scaffold for Antidiabetic Drug Discovery

Pyrrolidine sulfonamide derivatives with 1,2,4-oxadiazole substitution have yielded potent DPP-IV inhibitors, with the lead compound B-XI achieving an IC₅₀ of 11.32 nM [1]. The target compound incorporates the electron-withdrawing CF₃ substituent at the oxadiazole 5-position, aligning with the established SAR that favors electron-withdrawing groups for enhanced DPP-IV inhibition [2]. In vivo evaluation of related cyclopyrrolidine-oxadiazole hybrids has demonstrated significant antidiabetic effects in rodent models [2]. Researchers should evaluate the target compound in fluorogenic DPP-IV enzyme assays and compare its IC₅₀ with sitagliptin as a reference standard, followed by oral glucose tolerance tests in diet-induced obese mice if potency is confirmed.

Chemical Biology Probe Development Requiring Defined Physicochemical Properties (logP 2.5, tPSA 77 Ų)

The target compound's computed physicochemical profile—logP 2.52, tPSA 77 Ų, zero H-bond donors, six H-bond acceptors, molecular weight 347 g/mol [1]—falls within optimal ranges for cell permeability and CNS penetration according to Lipinski, Veber, and CNS MPO scoring systems. The furan analog (logP >4) and the de-sulfonylated analog (altered tPSA) deviate significantly from these optimal ranges. For chemical probe development requiring consistent solubility in aqueous assay buffers (e.g., PBS, FasSIF) and predictable passive membrane permeability, the target compound offers a superior starting point relative to its more lipophilic or less functionalized analogs. Its six rotatable bonds and two-ring system provide sufficient flexibility for target adaptation without entropic penalty, as evidenced by the docking poses observed in DNA gyrase co-crystal structures of related ligands [2].

Quote Request

Request a Quote for 3-[1-(benzenesulfonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.